3-[(2-Hydroxybenzyl)amino]phenol
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Overview
Description
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is a Schiff base compound, characterized by the presence of an azomethine group (C=N) formed through the condensation of an aromatic amine and an aldehyde. Schiff bases are known for their versatility in coordination chemistry, catalysis, and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-aminophenol. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process may include steps for solvent recovery and recycling to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
Scientific Research Applications
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Industry: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The azomethine group plays a crucial role in the coordination with metal ions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is unique due to the specific positioning of the hydroxy group on the aromatic ring, which influences its hydrogen bonding and electronic properties. This positioning can affect the compound’s reactivity and its ability to form stable metal complexes .
Properties
CAS No. |
782-75-2 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-3-5-11(8-12)14-9-10-4-1-2-7-13(10)16/h1-9,15-16H |
InChI Key |
UALRWOGQNILXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)O)O |
Origin of Product |
United States |
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